Specific Scientific Field: Microbiology
Methods of Application or Experimental Procedures: The compound was synthesized and evaluated in vitro against clinical S. It was specifically targeted toward the quorum regulator SarA through an in silico approach.
Results or Outcomes: The application of 2-[(Methylamino)methyl]phenol resulted in a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under S. The SarA targeted inhibitor showed negligible antimicrobial activity and markedly reduced the minimum inhibitory concentration of conventional antibiotics when used in combination.
Methods of Application or Experimental Procedures: The compound 2-MAMP was used to target S. aureus and phenotypically determine the virulence factors of P.
Results or Outcomes: The application of 2-MAMP resulted in a significant reduction in the major virulence factors of Pseudomonas, including biofilm, pyocyanin, and pyoveridine. aureus cells, co-existence was noticed. Further, as a sensible approach antibiotic – antivirulence drug combinations were tested on co-culture.
2-(Methylamino)phenol, with the chemical formula C₇H₉NO and a molecular weight of 123.15 g/mol, is an organic compound characterized by the presence of both a methylamino group and a phenolic hydroxyl group. Its systematic name reflects its structure, which includes a methylamino substituent at the second position of the phenolic ring. This compound is known for its solubility in water and various organic solvents, making it versatile for different applications in both laboratory and industrial settings .
2-(Methylamino)phenol exhibits notable biological activity, particularly in relation to its potential toxicity and pharmacological effects. It has been studied for its ability to form methaemoglobin when interacting with hemoglobin, which can lead to methemoglobinemia—a condition characterized by reduced oxygen-carrying capacity of blood. In vitro studies indicate that this compound may also possess antibacterial properties and could interact with various biological pathways due to its structural similarity to other aminophenols .
Several methods are available for synthesizing 2-(Methylamino)phenol:
2-(Methylamino)phenol finds applications in various fields:
Research has highlighted several interactions involving 2-(Methylamino)phenol:
2-(Methylamino)phenol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Aminophenol | Para-amino substitution on phenol | Commonly used as an analgesic and antipyretic |
2-Aminophenol | Ortho-amino substitution on phenol | Less toxic compared to 2-(Methylamino)phenol |
N-Methylaminophenol | Methylated amino group on phenolic structure | Used as a photographic developer |
5-Amino-2-(dimethylamino)phenol | Dimethylated amino group | Exhibits different reactivity profiles in dye synthesis |
4-(Dimethylamino)benzene-1,3-diol | Dimethylated at para position | Used in dye manufacturing; less soluble than 2-(Methylamino)phenol |
The uniqueness of 2-(Methylamino)phenol lies in its specific position of substitution on the phenolic ring, which influences its biological activity and reactivity compared to similar compounds .
Irritant